molecular formula C22H18O2 B2609372 (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 1427577-87-4

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B2609372
CAS No.: 1427577-87-4
M. Wt: 314.384
InChI Key: LUJBCJPEFFVHRM-UHFFFAOYSA-N
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Description

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a biphenyl structure on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-methoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: In biological research, it is studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. In cancer research, it is studied for its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but with a different substitution pattern.

    (2E)-3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Contains additional methoxy groups.

    (2E)-3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-one: Hydroxy group instead of methoxy.

Uniqueness: (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern and biphenyl structure, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-24-21-9-5-6-17(16-21)10-15-22(23)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBCJPEFFVHRM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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